molecular formula C20H16ClFN4O3S2 B2998807 N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 951513-05-6

N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2998807
CAS No.: 951513-05-6
M. Wt: 478.94
InChI Key: WPWGCGGOSHHLNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core fused with pyrimidine and thiazine rings. Key structural features include:

  • A 6-ethyl substituent on the fused benzo-thiazine system, influencing steric bulk and lipophilicity.
  • A thioacetamide side chain at the 2-position, with a 3-chloro-4-fluorophenyl group attached via an amide linkage.

The compound’s synthesis likely involves multi-step heterocyclic condensation, sulfur-based coupling, and substitution reactions, akin to methods described for analogous systems .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O3S2/c1-2-26-16-6-4-3-5-13(16)19-17(31(26,28)29)10-23-20(25-19)30-11-18(27)24-12-7-8-15(22)14(21)9-12/h3-10H,2,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWGCGGOSHHLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound recognized for its potential biological activities, particularly as a protease inhibitor. This compound falls under the categories of thiazine derivatives and acetamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFN3O3SC_{20}H_{19}ClFN_{3}O_{3}S, with an average mass of approximately 490.983 Da. Its structure includes several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC20H19ClFN3O3S
Average Mass490.983 Da
Key Functional GroupsThiazine, Acetamide
ClassificationProtease Inhibitor

The primary mechanism of action for this compound involves its role as a protease inhibitor . Proteases are enzymes that play critical roles in various biological processes, including disease progression. Inhibiting these enzymes can lead to therapeutic benefits in conditions associated with protease dysregulation.

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various pathogens in experimental studies. For instance, compounds with similar structures have been reported to possess antibacterial properties against human pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. It has demonstrated inhibitory effects on cancer cell lines, indicating its potential as an anticancer agent. For example, related thiazine derivatives have been shown to inhibit cell proliferation in lung carcinoma and other cancer types .

Protease Inhibition

As a protease inhibitor, this compound could be beneficial in treating diseases where proteases play a crucial role, such as certain cancers and viral infections. The specific inhibitory mechanisms involve binding to the active site of proteases, thereby preventing substrate access and subsequent enzymatic activity .

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Efficacy : A study reported that similar thiazine derivatives inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Testing : Another investigation showed that thiazine derivatives exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, demonstrating their potential as antimicrobial agents .
  • Protease Inhibition Studies : Experimental assays indicated that the compound effectively inhibited specific proteases associated with disease progression, suggesting its therapeutic relevance .

Comparison with Similar Compounds

Key Differences and Implications:

Aryl Group :

  • The 3-chloro-4-fluorophenyl group in the target compound introduces halogen-based electronegativity and steric effects, favoring interactions with hydrophobic protein pockets.
  • The 3-acetylphenyl group in the analog offers a hydrogen-bond acceptor (keto oxygen), which may improve binding specificity but reduce metabolic stability due to susceptibility to enzymatic reduction.

Molecular Weight : The target compound’s higher molecular weight (Δ ~34 g/mol) could impact pharmacokinetics, such as absorption and distribution.

Comparison with Non-Core Analogs: Triazole-Thiocarbonohydrazide Systems

The compound in , (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, represents a distinct structural class but highlights methodologies relevant to the target compound’s analysis :

  • Structural Motifs: Triazole and thiocarbonohydrazide groups vs. the target’s pyrimidothiazine core.
  • Hydrogen Bonding : emphasizes N–H···O/S interactions forming hexamers. While the target compound’s sulfone and amide groups could similarly participate in hydrogen bonding, its bulkier core may limit such extensive networking.
  • Analytical Techniques : Both compounds employ single-crystal X-ray diffraction for structural elucidation, with SHELX programs (e.g., SHELXL, SHELXS) widely used for refinement .

Research Findings and Methodological Insights

  • Synthesis Challenges : Introducing the 3-chloro-4-fluorophenyl group requires precise halogenation steps, contrasting with the acetyl group in the analog, which may involve Friedel-Crafts acylation.
  • Crystallography : SHELX-based refinements () are critical for resolving complex heterocyclic systems, though the target compound’s larger size may necessitate high-resolution data for accurate modeling .
  • Hydrogen Bonding: While the triazole-thiocarbonohydrazide system forms robust hydrogen-bonded networks (), the target compound’s sulfone and amide groups likely favor weaker, more dispersed interactions, impacting solid-state packing and solubility .

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